D-Aspartic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

D-Aspartic acid is an endogenous amino acid that serves as the D-enantiomer of aspartic acid, a common amino acid involved in protein synthesis. Unlike its L-counterpart, D-Aspartic acid is not typically incorporated into proteins but plays significant roles in various biological processes, particularly in the nervous and endocrine systems. It is characterized by the chemical formula and a molecular weight of approximately 133.10 g/mol . This compound is classified under organic acids and derivatives, specifically as an amino acid and peptide .

- Stimulating GnRH release: D-AA might increase the release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus, which in turn stimulates testosterone production in the testes [].

- Regulation in Leydig cells: D-AA could act directly on Leydig cells in the testes, promoting the production of enzymes involved in testosterone synthesis.

- Gastrointestinal issues (diarrhea, nausea)

- Mood changes (irritability, agitation)

- Altered hormone levels (limited evidence)

Hormonal Regulation:

- Testosterone production: Studies in animals have shown D-Asp to potentially influence the hypothalamic-pituitary-gonadal (HPG) axis, a hormonal pathway regulating testosterone production. D-Asp may stimulate the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which in turn, might increase the release of luteinizing hormone (LH) from the pituitary gland. LH then stimulates testosterone production in the testes [, ]. However, research in humans is mixed, with some studies demonstrating increased testosterone in untrained men with low baseline levels, while others showed no significant effect or even reductions in testosterone in trained athletes [].

Neurotransmission:

- NMDA receptor activity: D-Asp is a precursor to N-methyl-D-aspartate (NMDA), an excitatory neurotransmitter involved in learning, memory, and synaptic plasticity. While D-Asp itself doesn't directly act as an NMDA receptor agonist, some studies suggest it might be converted to NMDA, potentially influencing its activity [].

Other Potential Functions:

- Sperm motility and morphology: D-Asp might play a role in sperm maturation and motility, though the exact mechanisms and clinical significance remain unclear [].

Important Points:

- Research on D-Asp is ongoing, and its exact functions and potential benefits require further investigation.

- The effects of D-Asp supplementation in humans vary depending on factors like age, health status, and baseline testosterone levels.

- D-Asp supplementation should not be used as a substitute for professional medical advice or treatment.

- Decarboxylation: The removal of a carboxyl group can lead to the formation of amines.

- Cyclization: D-Aspartic acid can participate in cyclization reactions where its carboxyl groups are protected, leading to the formation of cyclic compounds .

- Transamination: It can participate in transamination reactions where it can exchange its amino group with other molecules, forming different amino acids .

These reactions highlight D-Aspartic acid's versatility in chemical synthesis and its potential as a precursor for other biologically relevant compounds.

D-Aspartic acid plays crucial roles in several biological functions:

- Neurotransmission: It acts as a neurotransmitter and neuromodulator, influencing synaptic transmission and neuronal communication. D-Aspartic acid has been detected in synaptic vesicles and is released upon stimulation, contributing to increased cyclic adenosine monophosphate levels in neurons .

- Endocrine Regulation: In the endocrine system, it enhances the release of hormones such as gonadotropin-releasing hormone, luteinizing hormone, and growth hormone. It is particularly important in the testes for testosterone synthesis .

- Developmental Role: During embryonic development, high concentrations of D-Aspartic acid are observed in the brain and retina, indicating its role in neural development .

D-Aspartic acid can be synthesized through various methods:

- Biosynthesis: In mammals, D-Aspartic acid is synthesized from L-aspartate through enzymatic processes involving specific enzymes that facilitate the conversion from L- to D-form.

- Chemical Synthesis: Industrially, it can be produced via amination of fumarate or through racemic mixtures that yield both enantiomers . The synthesis often involves protecting groups for functional groups to control reactivity during chemical transformations.

D-Aspartic acid has several applications across different fields:

- Nutritional Supplements: It is commonly marketed as a dietary supplement aimed at increasing testosterone levels and enhancing athletic performance.

- Pharmaceutical Research: Due to its role in neurotransmission and endocrine function, it is being studied for potential therapeutic applications in neurodegenerative diseases and hormonal disorders.

- Biochemical Research: D-Aspartic acid is utilized in studies investigating neurotransmitter dynamics and hormone regulation mechanisms .

Research indicates that D-Aspartic acid interacts with various neuroreceptors and hormones:

- N-Methyl-D-Aspartate Receptors: D-Aspartic acid is involved in the modulation of N-Methyl-D-Aspartate receptors, which play critical roles in synaptic plasticity and memory formation.

- Hormonal Pathways: It influences pathways involving gonadotropin-releasing hormone and other hormones critical for reproductive health and metabolic functions .

D-Aspartic acid shares similarities with several other amino acids but possesses unique properties:

| Compound | Structure | Role/Function | Unique Features |

|---|---|---|---|

| L-Aspartic Acid | C4H7NO4 | Protein synthesis | Incorporated into proteins; more common than D-form |

| N-Methyl-D-Aspartate | C5H9NO4 | Neurotransmitter | Methylated form; higher potency at NMDA receptors |

| Glutamic Acid | C5H9NO4 | Neurotransmitter | Precursor to GABA; involved in excitatory signaling |

| Beta-Alanine | C3H7NO2 | Muscle endurance enhancement | Not an amino acid used for protein synthesis |

D-Aspartic acid stands out due to its specific involvement in hormonal regulation and neurotransmission rather than general protein synthesis. Its unique role as a signaling molecule differentiates it from other amino acids that primarily serve structural or metabolic functions.

D-Aspartic acid was first discovered in 1977 by Antimo D’Aniello and colleagues in the nervous tissue of Octopus vulgaris . This discovery challenged the prevailing notion that only L-amino acids were biologically relevant in eukaryotes. Earlier, aspartic acid itself had been isolated in 1827 by Auguste-Arthur Plisson and Étienne-Ossian Henry through the hydrolysis of asparagine, a compound identified in asparagus juice in 1806 . The D-form’s detection in vertebrates, including rats and humans, followed in the 1980s, with studies revealing its transient accumulation in embryonic brains and endocrine glands . By the 2000s, advancements in chiral chromatography and enzymatic assays enabled precise quantification of D-Asp in tissues, cementing its status as an endogenous signaling molecule .

Classification and Nomenclature

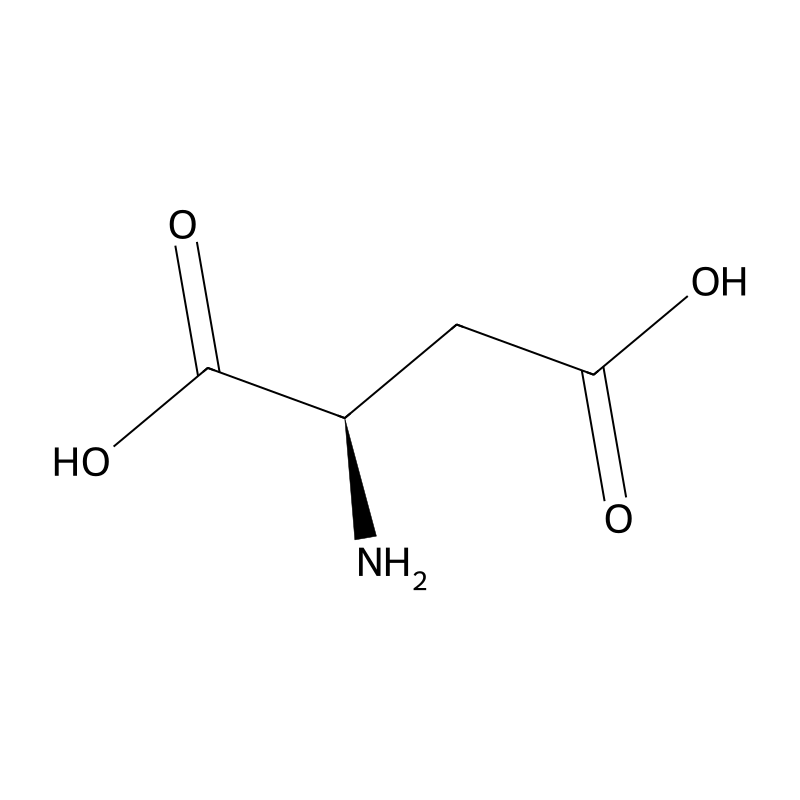

D-Aspartic acid ((2R)-2-aminobutanedioic acid; CAS 1783-96-6) belongs to the D-amino acid family, characterized by the R-configuration at the α-carbon (Figure 1) . Its systematic IUPAC name reflects this stereochemistry, distinguishing it from the L-enantiomer ((2S)-2-aminobutanedioic acid). Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | C₄H₇NO₄ |

| Molecular Weight | 133.103 g/mol |

| ChEBI ID | CHEBI:17364 |

| CAS Registry | 1783-96-6 |

Table 1: Chemical identifiers for D-aspartic acid .

As a dicarboxylic amino acid, D-Asp shares structural features with glutamate but differs in side-chain length and charge distribution.

D-Aspartic Acid in the Context of D-Amino Acids

D-Asp is one of two predominant D-amino acids in mammals, alongside D-serine . Unlike prokaryotes, which utilize D-amino acids in cell wall synthesis, eukaryotes employ D-Asp in specialized roles:

- Neurotransmission: Acts as an agonist at NMDA receptors, facilitating synaptic plasticity .

- Hormonal Regulation: Stimulates luteinizing hormone (LH) and testosterone synthesis in the pituitary-testes axis .

- Aging: Accumulates in long-lived proteins (e.g., lens crystallins, myelin) through spontaneous racemization, contributing to age-related pathologies .

Enzymes like D-aspartate oxidase (DDO) regulate its levels, oxidizing excess D-Asp to prevent neurotoxicity .

Comparative Analysis with L-Aspartic Acid

The enantiomers D- and L-Aspartic acid exhibit divergent biological roles (Table 2):

| Property | D-Aspartic Acid | L-Aspartic Acid |

|---|---|---|

| Protein Incorporation | Non-proteinogenic | Incorporated into proteins |

| Metabolic Role | Neuromodulation, hormone synthesis | Urea cycle, gluconeogenesis |

| Enzymatic Synthesis | Aspartate racemase (EC 5.1.1.13) | Transamination of oxaloacetate |

| Tissue Distribution | Brain, testes, pineal gland | Liver, kidneys, muscle |

Table 2: Functional and structural differences between D- and L-aspartic acid .

While L-Asp participates in core metabolic pathways, D-Asp’s roles are regulatory, influencing neuroendocrine functions and post-translational protein modifications. Racemization from L- to D-Asp occurs spontaneously in aging tissues or via aspartate racemase in specific cell types, such as Leydig cells and neurons .

D-aspartic acid biosynthesis in mammals represents a complex and still partially elucidated process involving multiple enzymatic pathways. The primary mechanism for endogenous D-aspartic acid synthesis involves the racemization of L-aspartate through specialized enzymes, though the complete biosynthetic pathway remains to be fully characterized [1] [2].

The earliest demonstration of endogenous D-aspartic acid synthesis was observed in cultured rat pheochromocytoma PC-12 cells, where D-aspartic acid levels increased with culture duration even without external supplementation [1]. This finding provided clear evidence that mammalian cells possess the enzymatic machinery necessary for D-aspartic acid biosynthesis. Subsequent studies have confirmed D-aspartic acid synthesis in various cell types, including rat pituitary tumor GH3 cells, human cervical adenocarcinoma HeLa cells, and primary cultures of rat embryonic neurons [1].

The biosynthetic capacity varies significantly among different cell types, with some cell lines such as mouse fibroblast Swiss 3T3 cells, human neuroblastoma NB-1 cells, and human embryonic kidney 293 cells showing no detectable D-aspartic acid biosynthesis [1]. This cell-type specificity suggests that D-aspartic acid synthesis is regulated by tissue-specific factors and may serve distinct physiological functions in different cellular contexts.

Aspartate Racemase: Structure and Function

Molecular Characterization of Aspartate Racemase

Aspartate racemase represents a crucial enzyme in D-aspartic acid metabolism, catalyzing the interconversion between L-aspartate and D-aspartate. The enzyme exhibits significant structural and mechanistic differences between prokaryotic and eukaryotic organisms [3] [4].

In bacterial systems, aspartate racemase exists predominantly as a homodimer with each subunit having a molecular weight of approximately 25 kilodaltons [3]. The enzyme structure consists primarily of alpha helices and features a Rossmann fold in the center of the dimer. The catalytic pocket is located at the cleft formed by the intersection of two domains, with crystallographic studies revealing a pseudo mirror-symmetric distribution of residues around the active site, which is ideally suited for accommodating both L-aspartate and D-aspartate substrates [5].

Mammalian aspartate racemase differs significantly from its bacterial counterpart, being pyridoxal 5-phosphate dependent rather than pyridoxal 5-phosphate independent [3] [6]. The mammalian enzyme shares the highest sequence identity with serine racemase, suggesting evolutionary divergence from a common ancestor [7]. Phylogenetic analysis indicates that animal aspartate racemases have independently evolved from serine racemases through specific amino acid substitutions, including the introduction of three consecutive serine residues [3].

Enzymatic Mechanisms of L- to D-Aspartate Conversion

The mechanistic basis of aspartate racemase catalysis varies fundamentally between bacterial and mammalian enzymes. Bacterial aspartate racemase employs a pyridoxal 5-phosphate independent mechanism utilizing a two-base catalytic strategy [4] [3].

In the bacterial two-base mechanism, two highly conserved cysteine residues, Cys82 and Cys194, function as the conjugate acid and base respectively [4] [3]. The thiolate of Cys82 abstracts the alpha-hydrogen from the amino acid substrate, resulting in the formation of a carbanionic intermediate. This intermediate is subsequently reprotonated on the reverse side by Cys194, yielding the product with inverted configuration relative to the substrate [4].

Site-directed mutagenesis studies have demonstrated the critical importance of these cysteine residues. Mutation of the upstream cysteine residue to serine results in complete loss of racemization activity, while the same mutation in the downstream cysteine residue retains only 10-20 percent of racemization activity [3]. Additionally, mutation of the glutamate residue that stabilizes the downstream cysteine results in complete loss of activity, highlighting the precise coordination required for catalysis [3].

Mammalian aspartate racemase operates through a pyridoxal 5-phosphate dependent mechanism, with pyridoxal 5-phosphate binding to lysine-249 [7]. The enzyme can be inhibited by amino-oxyacetic acid, a general inhibitor of pyridoxal 5-phosphate dependent enzymes [7]. The mammalian enzyme exhibits optimal activity at pH 7.5 and 37°C, with a Km for L-aspartate of 3.1 millimolar and Vmax of 0.46 millimoles per milligram per minute [7].

Regulation of Aspartate Racemase Activity

The regulation of aspartate racemase activity involves multiple levels of control, including gene expression, post-translational modifications, and allosteric regulation. In bacterial systems, the enzyme activity can be influenced by the presence of adenosine monophosphate, which increases activity, while adenosine triphosphate decreases enzymatic function [6].

Gene expression studies in hyperthermophilic archaea have revealed that aspartate racemase expression remains relatively low throughout most growth conditions, with elevated expression observed primarily during the stationary phase [8]. This expression pattern suggests that the enzyme may be primarily involved in cellular structure maintenance through D-aspartate provision for peptidoglycan synthesis rather than active metabolic processes [8].

The importance of specific amino acid residues in catalytic function has been demonstrated through mutagenesis studies. The lysine-136 residue, which serves as the presumed proton donor in mammalian aspartate racemase, is essential for activity, as its mutation to tryptophan virtually abolishes racemase activity [7].

D-Aspartate Oxidase (DDO): Structure and Function

Molecular Characterization of DDO

D-aspartate oxidase represents the primary catabolic enzyme responsible for D-aspartic acid degradation in mammalian systems. The human enzyme exists in two distinct isoforms generated through alternative splicing from a single gene [9]. DDO-1, the major physiological form, consists of 341 amino acids with a molecular weight of approximately 22.5 kilodaltons, while DDO-2 is identical to DDO-1 except for the absence of 59 amino acids covering residues 95-153 [9].

The enzyme belongs to the flavin adenine dinucleotide dependent oxidoreductase family and is localized in peroxisomes [10] [11]. This subcellular localization enables the safe containment of hydrogen peroxide produced during the oxidative deamination reaction [2]. The human D-aspartate oxidase shows remarkable substrate specificity, being highly selective for acidic D-amino acids and showing no activity toward neutral or basic D-amino acids [10] [12].

Structural analysis reveals that human D-aspartate oxidase exists as a monomer in solution, contrasting with the homodimeric state of the related human D-amino acid oxidase [11]. The active site architecture includes three critical arginine residues: Arg216, which directly interacts with the carboxyl group of the D-aspartate side chain; Arg237, located at the active site entrance; and an additional arginine that contributes to substrate binding [11].

Catalytic Mechanism of D-Aspartate Degradation

D-aspartate oxidase catalyzes the oxidative deamination of D-aspartate through a flavin adenine dinucleotide dependent mechanism, producing oxaloacetate, ammonia, and hydrogen peroxide [13] [10]. The catalytic cycle follows a ternary complex mechanism with specific kinetic parameters that distinguish it from other amino acid oxidases [12].

The enzyme demonstrates high kinetic efficiency with a Km for D-aspartate of 2.7 millimolar and a kcat of 52.5 per second [9]. For N-methyl-D-aspartate, the enzyme shows a Km of 6.8 millimolar and kcat of 37.7 per second [9]. These kinetic parameters indicate that the enzyme is highly active under physiological conditions and can effectively regulate D-aspartic acid concentrations in tissues.

The rate-limiting step in the catalytic mechanism is the reoxidation of the reduced flavin cofactor, distinguishing it from the related D-amino acid oxidase where product release is rate-limiting [11]. This mechanistic difference contributes to the higher turnover number observed for D-aspartate oxidase compared to D-amino acid oxidase, with approximately 10-fold higher specific activity on D-aspartate compared to D-amino acid oxidase activity on D-serine [11].

Genetic Polymorphisms in DDO

Several genetic polymorphisms have been identified in the human DDO gene that significantly impact enzyme function and D-aspartic acid metabolism. The R216Q and S308N single nucleotide polymorphisms represent the most well-characterized variants with functional consequences [14] [12].

The R216Q polymorphism involves the replacement of arginine 216 with glutamine, a critical residue that normally interacts directly with the carboxyl group of the D-aspartate side chain [14]. This substitution results in decreased enzymatic activity toward D-aspartate and altered substrate specificity, with the variant gaining limited ability to oxidize D-alanine [14]. The mutation also leads to reduced thermal stability and diminished flavin adenine dinucleotide binding affinity [14].

The S308N polymorphism affects serine 308, which is involved in active site architecture and substrate binding [14]. This variant shows decreased activity toward D-aspartate and compromised flavin adenine dinucleotide binding, similar to the R216Q variant [14]. Both polymorphisms demonstrate the critical importance of precise active site architecture for optimal enzyme function.

Population studies have revealed that these polymorphisms occur at significant frequencies in human populations, suggesting that genetic variation in DDO function may contribute to individual differences in D-aspartic acid metabolism and potentially influence susceptibility to disorders involving altered glutamatergic signaling [12].

Effects of DDO Knockout on D-Aspartic Acid Levels

Genetic ablation of the DDO gene in experimental models has provided crucial insights into the physiological role of D-aspartate oxidase in regulating D-aspartic acid homeostasis. DDO knockout mice exhibit dramatically elevated D-aspartic acid levels, with concentrations 10-20 fold higher than wild-type littermates throughout the brain [15] [16].

The elevation in D-aspartic acid levels in DDO knockout mice is accompanied by significant physiological and behavioral changes. These animals demonstrate enhanced NMDA receptor dependent processes, increased nociceptive specific neuron activity in the spinal cord, and altered pain sensitivity [15]. The behavioral phenotype includes decreased mechanical and thermal thresholds in naive conditions and exacerbated responses in inflammatory pain models [15].

Neurochemical analysis of DDO knockout mice reveals region-specific changes in D-aspartic acid distribution. The elevation is particularly pronounced in brain regions with high baseline DDO expression, including the prefrontal cortex, hippocampus, and striatum [17]. These regional differences suggest that DDO expression patterns normally create spatial gradients of D-aspartic acid availability that may be important for localized glutamatergic signaling [17].

The persistent elevation of D-aspartic acid in DDO knockout mice also affects the expression of postsynaptic density proteins, including Homer1a, Homer1b/c, and PSD-95 [17]. These changes suggest that chronic elevation of D-aspartic acid triggers adaptive mechanisms at glutamatergic synapses, potentially representing compensatory responses to enhanced NMDA receptor activation [17].

Racemization Processes

Spontaneous Racemization

Spontaneous racemization of aspartic acid represents a non-enzymatic process that occurs naturally in proteins and peptides under physiological conditions. This process is particularly significant in long-lived proteins where the accumulation of D-aspartic acid residues can alter protein structure and function over time [18] [19].

The mechanism of spontaneous racemization involves the formation of a cyclic succinimide intermediate through nucleophilic attack of the backbone amide nitrogen on the side chain carboxyl group of aspartic acid residues [19] [20]. This succinimide intermediate can undergo racemization at the alpha-carbon through keto-enol tautomerization, followed by hydrolysis to yield either L-aspartic acid or D-aspartic acid, typically in a ratio of approximately 1:3 [19].

The rate of spontaneous racemization is significantly enhanced compared to other amino acids due to the increased acidity of the alpha-carbon in the succinimide form [21]. Quantum mechanical calculations indicate that the succinimide is more acidic than simple amides by approximately 18 kilocalories per mole in the gas phase, providing a thermodynamic driving force for racemization [21].

Kinetic studies of aspartic acid racemization in proteins demonstrate non-linear kinetics, with an initial rapid phase followed by slower rates over extended time periods [22]. This biphasic behavior has been attributed to multiple factors, including the contribution of asparagine deamidation to the aspartic acid pool and the conformational constraints imposed by protein secondary structure [22].

Enzymatic Racemization

Enzymatic racemization of aspartic acid occurs through the action of specific racemase enzymes that catalyze the stereospecific interconversion between L-aspartic acid and D-aspartic acid. The enzymatic process provides a regulated mechanism for D-aspartic acid biosynthesis in living systems [23] [1].

Serine racemase, primarily known for D-serine biosynthesis, has been demonstrated to possess significant aspartate racemase activity [23]. Overexpression of serine racemase in rat pheochromocytoma PC-12 cells results in increased intracellular D-aspartic acid content, demonstrating functional aspartate racemase activity in cellular systems [23]. However, serine racemase knockout PC-12 cells show decreased D-serine levels while D-aspartic acid production remains unaffected, suggesting the existence of additional D-aspartic acid biosynthetic enzymes [23].

In contrast, serine racemase knockout mice demonstrate significantly decreased D-aspartic acid levels in brain regions where serine racemase is normally highly expressed, including the frontal cortex, hippocampus, and striatum [23]. This regional specificity indicates that serine racemase contributes to D-aspartic acid biosynthesis in specific tissues while other enzymes may be responsible for D-aspartic acid synthesis in regions such as the cerebellum and testes [23].

The enzymatic racemization mechanism involves a two-base catalytic strategy utilizing pyridoxal 5-phosphate as a cofactor [23]. The process begins with substrate binding and pyridoxal 5-phosphate adduct formation, followed by abstraction of the alpha-hydrogen to form a quinonoid intermediate. Reprotonation on the opposite face of the alpha-carbon yields the racemized product [23].

Environmental Factors Affecting Racemization

Environmental conditions significantly influence the rate and extent of aspartic acid racemization in both enzymatic and non-enzymatic systems. Temperature represents one of the most critical factors, with higher temperatures dramatically accelerating racemization rates [24] [25].

The temperature dependence of aspartic acid racemization follows Arrhenius kinetics, with rate constants increasing exponentially with temperature [26]. Studies of amino acid racemization in archaeological and paleontological specimens demonstrate that racemization rates approximately double for every 4-5°C increase in temperature [26]. This temperature sensitivity has important implications for protein stability in organisms living under extreme thermal conditions [8].

pH represents another major environmental factor influencing racemization rates. Both highly acidic and alkaline conditions accelerate racemization, with neutral pH providing the most stable conditions for maintaining L-configuration [25]. The pH dependence relates to the protonation state of amino and carboxyl groups, which affects the stability of intermediate structures during racemization [25].

Metal cations, particularly copper ions, act as catalysts for amino acid racemization [24]. These ions can coordinate with amino acids and facilitate the formation of reactive intermediates that promote racemization. The presence of aldehydes and various minerals in aqueous environments also accelerates racemization processes [24].

Water availability and ionic strength represent additional environmental factors that influence racemization kinetics [25]. Higher water concentrations generally facilitate racemization by promoting hydrolysis reactions, while changes in ionic strength can affect the stability of protein conformations and the accessibility of amino acid residues to racemization [25].

Methylation of D-Aspartic Acid

Formation of N-Methyl-D-Aspartate (NMDA)

The methylation of D-aspartic acid to form N-methyl-D-aspartate represents a significant biosynthetic pathway that produces one of the most potent endogenous NMDA receptor agonists. N-methyl-D-aspartate has been detected at nanomolar concentrations in rat nervous system and endocrine glands, confirming its presence as a naturally occurring compound [27] [28].

The highest concentrations of N-methyl-D-aspartate occur in the adenohypophysis, with levels reaching 8.4 ± 1.2 nanomoles per gram of tissue [27]. In the nervous system, the hypothalamus contains the most abundant N-methyl-D-aspartate concentrations at 5.6 ± 1.1 nanomoles per gram [27]. These tissue-specific distributions suggest that N-methyl-D-aspartate may serve distinct physiological functions in neuroendocrine regulation.

Experimental evidence demonstrates that D-aspartic acid serves as the direct precursor for N-methyl-D-aspartate biosynthesis. Administration of D-aspartic acid to rats by intraperitoneal injection results in significant uptake into the adenohypophysis and a corresponding increase in N-methyl-D-aspartate concentrations in the adenohypophysis, hypothalamus, and hippocampus [27] [28]. This dose-dependent relationship confirms the precursor-product relationship between D-aspartic acid and N-methyl-D-aspartate.

The physiological significance of N-methyl-D-aspartate formation extends beyond its role as an NMDA receptor agonist. The compound appears to be involved in the modulation of prolactin release, with both direct effects on the pituitary gland and indirect effects mediated through hypothalamic mechanisms [27]. These findings suggest that D-aspartic acid methylation represents a regulatory mechanism for controlling neuroendocrine function.

D-Aspartic Acid Methyl-Transferase

The enzyme responsible for catalyzing the methylation of D-aspartic acid to N-methyl-D-aspartate has been identified as D-aspartic acid N-methyltransferase. This enzyme utilizes S-adenosyl-L-methionine as the methyl group donor and demonstrates high specificity for D-aspartic acid as the methyl acceptor [29] [28].

D-aspartic acid N-methyltransferase activity has been detected in tissue homogenates from various mammalian tissues, with particularly high activity observed in mouse pancreas [29]. Partial purification of the enzyme has been achieved with purification factors exceeding 1900-fold, indicating that the enzyme represents a minor component of total cellular protein [29].

Biochemical characterization reveals that D-aspartic acid N-methyltransferase is distinct from other known methyltransferases, including methylamine-glutamate N-methyltransferase and glycine N-methyltransferase [29]. The enzyme shows strict dependence on S-adenosyl-L-methionine as the methyl donor and demonstrates remarkable substrate specificity for D-aspartic acid [29].

The enzymatic reaction proceeds through a nucleophilic substitution mechanism involving the transfer of the methyl group from S-adenosyl-L-methionine to the amino nitrogen of D-aspartic acid [28] [30]. S-adenosyl-L-methionine represents the universal methyl donor in biological systems, participating in over 200 methylation reactions in human metabolism [31]. The methylation reaction produces S-adenosyl-L-homocysteine as a byproduct, which is subsequently metabolized through the methionine cycle [30].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

Related CAS

GHS Hazard Statements

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

H318 (50%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

Pictograms

Corrosive;Irritant

Other CAS

617-45-8

56-84-8

36393-20-1